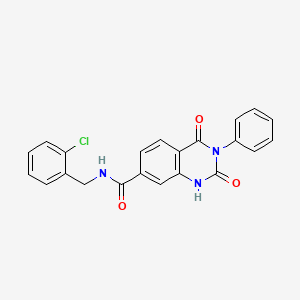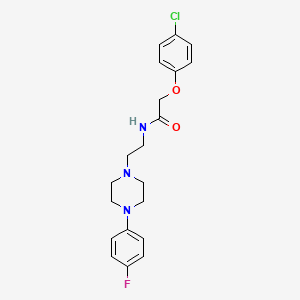
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also features an oxalamide group, which is a type of amide and is often involved in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure, including stereochemistry. Some general predictions can be made based on its functional groups. For example, it’s likely to have a relatively high boiling point due to the presence of the amide group, and it may have solubility in both polar and non-polar solvents due to the mix of polar (amide) and non-polar (alkyl) groups .Applications De Recherche Scientifique
Orexin-1 Receptor Antagonism and Stress-Induced Hyperarousal
Research into the role of orexin-1 receptor (OX1R) antagonism in stress-induced hyperarousal has shown promising results. A study by Bonaventure et al. (2015) demonstrated that a selective OX1R antagonist could prevent the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential in treating various psychiatric disorders associated with stress or hyperarousal states.
Novel Synthetic Approaches in Chemistry
In the field of synthetic chemistry, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors. This methodology provides a new, efficient formula for synthesizing both anthranilic acid derivatives and oxalamides.
Serotonin 5-HT1A Receptor-Biased Agonists
Another area of interest is the development of serotonin 5-HT1A receptor-biased agonists. Sniecikowska et al. (2020) discovered novel derivatives that selectively target various signaling pathways of this receptor. This has the potential to lead to drug candidates for central nervous system pathologies with enhanced therapeutic activity and reduced side effects.
Antidepressant Drug Candidates
In the search for effective antidepressants, Sniecikowska et al. (2019) synthesized novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown robust antidepressant-like activity in preliminary studies, suggesting their potential as promising antidepressant drug candidates.
Photopolymerization Processes
In materials science, Guillaneuf et al. (2010) explored the use of a new alkoxyamine for photopolymerization processes. This compound showed the potential to be used as a photoiniferter, broadening the scope of photopolymerization techniques.
Orexin-1 Receptor Mechanisms in Eating Disorders
Research by Piccoli et al. (2012) highlighted the role of OX1R mechanisms in binge eating. Their findings indicate that selective antagonism at OX1R could be a novel pharmacological treatment for eating disorders with a compulsive component.
Mécanisme D'action
Propriétés
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYSRZEYUKYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

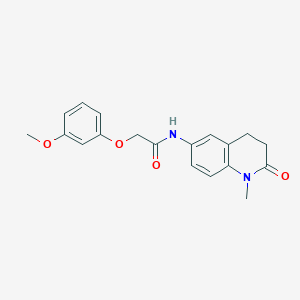
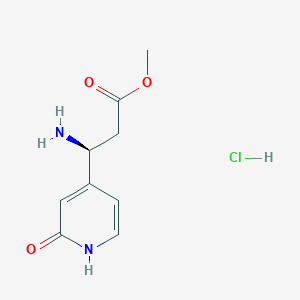
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)
![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)

![N-(benzo[d]thiazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2716396.png)
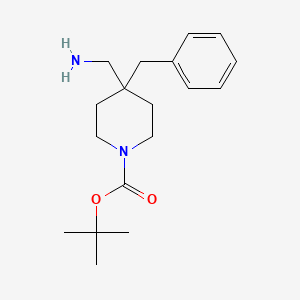
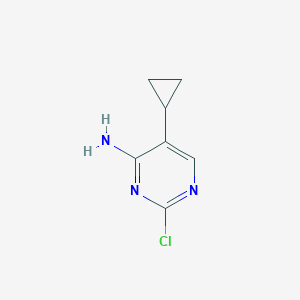
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
